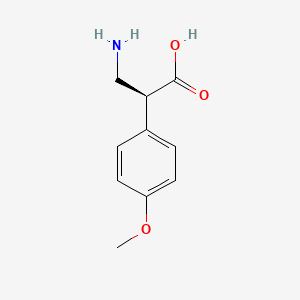
Ácido (2S)-3-amino-2-(4-metoxifenil)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy-substituted phenyl group, and a propionic acid moiety
Aplicaciones Científicas De Investigación
Chemistry: ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways involving amino acids .
Medicine: This compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and as an intermediate in the production of anti-inflammatory agents .
Industry: In the industrial sector, ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mecanismo De Acción
Target of Action
Amino acids and their derivatives often interact with protein targets in the body, including enzymes, receptors, and ion channels. These interactions can modulate the function of these proteins and lead to various physiological effects .
Mode of Action
The mode of action of amino acids and their derivatives can vary widely depending on their specific chemical structure and the target they interact with. They may act as agonists or antagonists of receptors, inhibitors or activators of enzymes, or modulators of ion channels .
Biochemical Pathways
Amino acids and their derivatives can be involved in a variety of biochemical pathways. They can serve as precursors for the synthesis of proteins and other biomolecules, participate in signal transduction pathways, or be metabolized to produce energy .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amino acids and their derivatives can be influenced by factors such as their chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
The molecular and cellular effects of amino acids and their derivatives can include changes in cellular signaling, gene expression, and metabolic activity. These effects can lead to changes in physiological functions such as growth, immune response, and neurotransmission .
Action Environment
The action, efficacy, and stability of amino acids and their derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .
Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino alcohols.
Substitution: Substituted amino acids.
Comparación Con Compuestos Similares
®-3-Amino-2-phenyl-propionic acid: Lacks the methoxy group, resulting in different chemical properties and biological activity.
®-3-Amino-2-(4-hydroxy-phenyl)-propionic acid: Contains a hydroxy group instead of a methoxy group, leading to variations in reactivity and solubility.
Uniqueness: ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .
Propiedades
IUPAC Name |
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIUONFSONQNP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
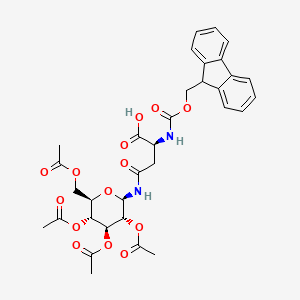
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)
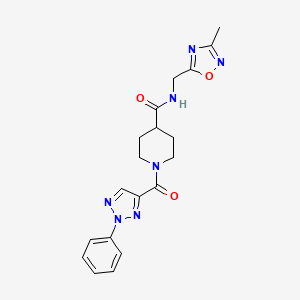
![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)
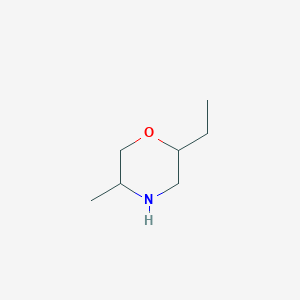
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)
![N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360501.png)
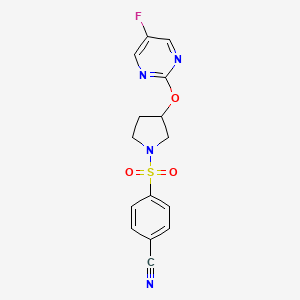
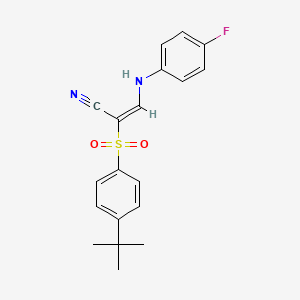
![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)
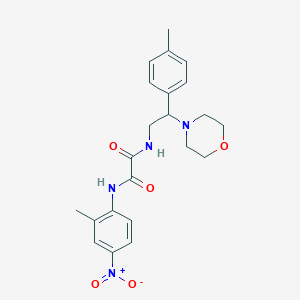
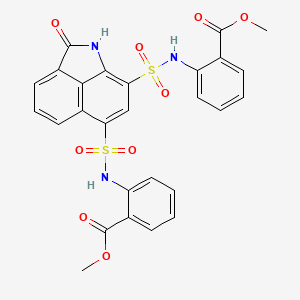
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)
